molecular formula C15H19NO3 B2854237 benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 2418651-13-3

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No.: B2854237
CAS No.: 2418651-13-3
M. Wt: 261.321
InChI Key: QJZHYVFIHIVPBG-UHFFFAOYSA-N
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Description

benzyl3-oxa-9-azabicyclo[331]nonane-9-carboxylate is a bicyclic compound that features a unique structure combining an oxa- and azabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate typically involves the reaction of benzylamine with a suitable cyclic anhydride or ester. One common method is the Michael addition of benzylamine to an α,β-unsaturated ester, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like tetrahydrofuran or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows for a unique binding affinity, which can inhibit or activate biological pathways. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate is unique due to its specific combination of oxa- and azabicyclo frameworks, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl 3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c17-15(19-9-12-5-2-1-3-6-12)16-13-7-4-8-14(16)11-18-10-13/h1-3,5-6,13-14H,4,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZHYVFIHIVPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC(C1)N2C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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